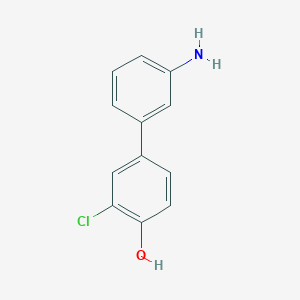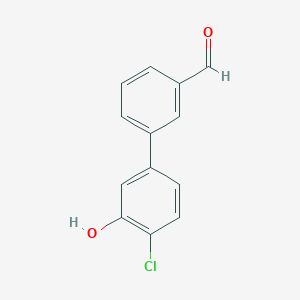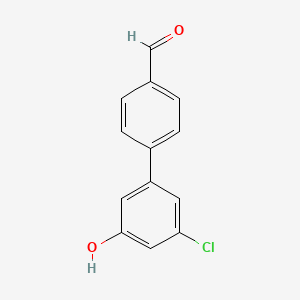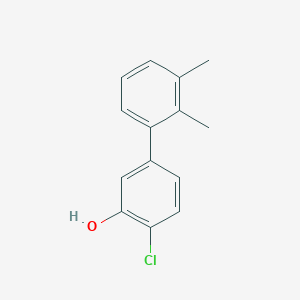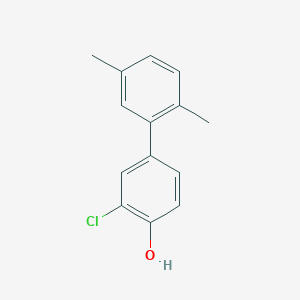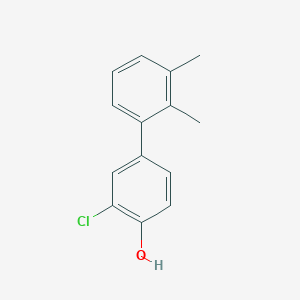
2-Chloro-4-(2,3-dimethylphenyl)phenol, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-4-(2,3-dimethylphenyl)phenol, 95% (2C4DMPP) is a highly purified compound with a variety of uses in scientific research, including biochemical, physiological, and chemical applications. It is a chlorinated phenol derivative, containing two methyl groups on the phenyl ring. 2C4DMPP is widely used in laboratory experiments due to its unique properties and its ability to react with a variety of other compounds.
Wissenschaftliche Forschungsanwendungen
2-Chloro-4-(2,3-dimethylphenyl)phenol, 95% has a wide range of applications in scientific research. It is used as a reactant in organic synthesis and as a reagent in chemical and biochemical experiments. It is also used as a starting material for the synthesis of other compounds, such as 2-chloro-4-(2,3-dimethylphenyl)phenol-1-oxide (2-Chloro-4-(2,3-dimethylphenyl)phenol, 95%O). In addition, 2-Chloro-4-(2,3-dimethylphenyl)phenol, 95% is used in the synthesis of pharmaceuticals, as a catalyst in polymerization reactions, and as a precursor in the synthesis of dyes and pigments.
Wirkmechanismus
2-Chloro-4-(2,3-dimethylphenyl)phenol, 95% is a highly reactive compound, and it is able to react with a variety of other compounds. It is able to form covalent bonds with other molecules, and it can also act as a catalyst in certain reactions. Additionally, 2-Chloro-4-(2,3-dimethylphenyl)phenol, 95% can act as an electron donor in certain reactions, and it can also act as an electron acceptor in other reactions.
Biochemical and Physiological Effects
2-Chloro-4-(2,3-dimethylphenyl)phenol, 95% has been studied for its biochemical and physiological effects. It has been shown to inhibit the growth of certain bacteria, and it has also been shown to have anti-inflammatory and antioxidant properties. Additionally, 2-Chloro-4-(2,3-dimethylphenyl)phenol, 95% has been found to have anti-tumor properties, and it has been shown to induce apoptosis in certain cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
2-Chloro-4-(2,3-dimethylphenyl)phenol, 95% is a highly reactive compound, and it can be used in a variety of laboratory experiments. Its reactivity makes it ideal for use in organic synthesis, and its ability to form covalent bonds with other molecules makes it useful in chemical and biochemical experiments. However, it can be toxic in large amounts, and it can also be corrosive to certain materials. Therefore, it is important to use proper safety precautions when handling 2-Chloro-4-(2,3-dimethylphenyl)phenol, 95% in the laboratory.
Zukünftige Richtungen
The use of 2-Chloro-4-(2,3-dimethylphenyl)phenol, 95% in scientific research is relatively new, and there are many potential future directions for its use. One potential use is in the development of new pharmaceuticals, as 2-Chloro-4-(2,3-dimethylphenyl)phenol, 95% has been found to have anti-tumor properties. Additionally, 2-Chloro-4-(2,3-dimethylphenyl)phenol, 95% could be used in the synthesis of new dyes and pigments, and it could also be used as a catalyst in polymerization reactions. Finally, 2-Chloro-4-(2,3-dimethylphenyl)phenol, 95% could be used in the development of new materials, such as polymers, as it has been found to have good reactivity and stability.
Synthesemethoden
2-Chloro-4-(2,3-dimethylphenyl)phenol, 95% can be synthesized using a variety of methods. One common method involves the reaction of 2,3-dimethylphenol with chlorine in the presence of a catalyst. This reaction produces 2-Chloro-4-(2,3-dimethylphenyl)phenol, 95% in a 95% yield. Other methods of synthesis include the reaction of 2,3-dimethylphenol with chlorosulfonic acid, and the reaction of 2,3-dimethylphenol with chloroacetic acid.
Eigenschaften
IUPAC Name |
2-chloro-4-(2,3-dimethylphenyl)phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClO/c1-9-4-3-5-12(10(9)2)11-6-7-14(16)13(15)8-11/h3-8,16H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYPVGWLPTBCLAI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C2=CC(=C(C=C2)O)Cl)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80685859 |
Source


|
| Record name | 3-Chloro-2',3'-dimethyl[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80685859 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-4-(2,3-dimethylphenyl)phenol | |
CAS RN |
1261990-13-9 |
Source


|
| Record name | 3-Chloro-2',3'-dimethyl[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80685859 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





